1-{[Bromo(difluoro)methyl]sulfanyl}-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[Bromo(difluoro)methyl]sulfanyl}-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a bromo(difluoro)methylsulfanyl group and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[Bromo(difluoro)methyl]sulfanyl}-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of a difluoromethylsulfanyl-substituted benzene ring followed by nitration. The reaction conditions often require the presence of a strong electrophile and a catalyst to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-{[Bromo(difluoro)methyl]sulfanyl}-4-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromo(difluoro)methylsulfanyl group can be reduced to a difluoromethylsulfanyl group.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-{[Difluoromethyl]sulfanyl}-4-nitrobenzene.
Reduction: Formation of 1-{[Bromo(difluoro)methyl]sulfanyl}-4-aminobenzene.
Substitution: Formation of 1-{[Difluoromethyl]sulfanyl}-4-nitrobenzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-{[Bromo(difluoro)methyl]sulfanyl}-4-nitrobenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 1-{[Bromo(difluoro)methyl]sulfanyl}-4-nitrobenzene involves its interaction with molecular targets through its electrophilic and nucleophilic sites. The nitro group can participate in redox reactions, while the bromo(difluoro)methylsulfanyl group can undergo substitution reactions. These interactions can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-{[Chloro(difluoro)methyl]sulfanyl}-4-nitrobenzene
- 1-{[Bromo(difluoro)methyl]sulfanyl}-4-aminobenzene
- 1-{[Bromo(difluoro)methyl]sulfanyl}-4-methylbenzene
Uniqueness
1-{[Bromo(difluoro)methyl]sulfanyl}-4-nitrobenzene is unique due to the presence of both a bromo(difluoro)methylsulfanyl group and a nitro group on the benzene ring.
Eigenschaften
CAS-Nummer |
78840-46-7 |
---|---|
Molekularformel |
C7H4BrF2NO2S |
Molekulargewicht |
284.08 g/mol |
IUPAC-Name |
1-[bromo(difluoro)methyl]sulfanyl-4-nitrobenzene |
InChI |
InChI=1S/C7H4BrF2NO2S/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H |
InChI-Schlüssel |
BVRHCNRPPZCQIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC(F)(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.